molecular formula C14H18FN3OS B2830938 3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422526-83-8

3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2830938
CAS No.: 422526-83-8
M. Wt: 295.38
InChI Key: AITOSUXCQDOQFA-UHFFFAOYSA-N
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Description

3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone class. This compound is characterized by the presence of a diethylaminoethyl group, a fluorine atom, and a thioxo group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Mechanism of Action

Target of Action

A similar compound, sb939 , is identified as a potent pan-HDAC (Histone Deacetylase) inhibitor. HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Mode of Action

If we consider the action of the similar compound, sb939 , it inhibits HDACs, which leads to an accumulation of acetylated histones. This can result in chromatin remodeling, influencing gene expression.

Biochemical Pathways

Hdac inhibitors like sb939 generally affect the expression of genes involved in cell cycle regulation, differentiation, and apoptosis, thereby influencing these cellular pathways.

Pharmacokinetics

Sb939 , a similar compound, has been reported to have high and dose-proportional oral exposures and very good ADME (Absorption, Distribution, Metabolism, and Excretion), safety, and pharmaceutical properties.

Result of Action

Hdac inhibitors like sb939 are known to have antitumor activity and can cause cell cycle arrest, differentiation, and apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of methyl anthranilate, which is then converted to methyl 2-(methoxycarbonylamino)benzoate.

    Formation of Quinazolinone Core: The intermediate is then reacted with diethylamine to form the quinazolinone core.

    Introduction of Fluorine and Thioxo Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the fluorine and thioxo groups, which confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-[2-(diethylamino)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3OS/c1-3-17(4-2)7-8-18-13(19)11-9-10(15)5-6-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITOSUXCQDOQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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